Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid
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Overview
Description
Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C9H12F3NO5 and its molecular weight is 271.192. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Catalysis
Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate and its derivatives have been explored in the realm of asymmetric synthesis, specifically in Aza-Diels-Alder reactions, which yield a variety of amino acid derivatives. These reactions, conducted in aqueous solution, have been shown to produce cycloadducts with high diastereoselectivity, demonstrating the compound's utility in synthesizing chiral building blocks for further chemical synthesis (Waldmann & Braun, 1991).
Heterocyclic Compound Synthesis
The compound plays a significant role in the synthesis of heterocyclic compounds. For instance, reactions involving substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates and 1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates with iodinating agents demonstrate its versatility in generating various isomers, highlighting its application in creating complex molecular architectures (Molchanov et al., 2003).
Green Chemistry Applications
The compound has also been implicated in green chemistry applications, particularly in the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. This synthesis employs a one-pot, three-component condensation pathway that operates under microwave irradiation, using water as a solvent, which underscores its potential in environmentally friendly chemical synthesis processes (Bhat, Shalla, & Dongre, 2015).
Radiolabeling and Drug Discovery
In drug discovery, particularly in neuroprotective drug development, methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate derivatives have been explored for their potential. One study focused on the radiolabeling and biodistribution of a derivative, emphasizing its capability to cross the blood-brain barrier and accumulate in specific brain regions, showcasing the compound's relevance in neuropharmacological research (Yu et al., 2003).
Modification and Ligand Development
The modification of substituents in the 2-azabicyclo[2.1.1]hexane ring system has provided insights into the development of potential nicotinic acetylcholine receptor ligands. Through successful nucleophilic substitution, novel derivatives with a broader range of functional groups have been synthesized, demonstrating the compound's utility in the development of bioactive molecules (Malpass et al., 2003).
Mechanism of Action
The target of action is typically a specific molecule or protein in the body that the drug interacts with. This could be a receptor, an enzyme, or a transporter protein .
Biochemical pathways refer to the series of chemical reactions that take place within a cell. A drug can affect these pathways by interacting with its target, leading to downstream effects .
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the drug. These properties can greatly impact the drug’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .
The result of action refers to the molecular and cellular effects of the drug’s action. This could involve changes in cell function, gene expression, or signal transduction .
The action environment refers to how environmental factors can influence the drug’s action, efficacy, and stability. This could include factors like temperature, pH, and the presence of other molecules .
Properties
IUPAC Name |
methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.C2HF3O2/c1-10-5(9)7-2-6(8,3-7)4-11-7;3-2(4,5)1(6)7/h2-4,8H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTZKJOEMQQAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(CO2)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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